molecular formula C18H19N3O2S2 B2930581 1-((4-Methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)-3-(2-phenoxyethyl)urea CAS No. 1396850-99-9

1-((4-Methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)-3-(2-phenoxyethyl)urea

Cat. No.: B2930581
CAS No.: 1396850-99-9
M. Wt: 373.49
InChI Key: JBOJBPDAAFGTGK-UHFFFAOYSA-N
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Description

This compound is a urea derivative featuring a thiazole core substituted with a methyl group at position 4 and a thiophen-2-yl moiety at position 2. The urea linkage connects the thiazole-methyl group to a 2-phenoxyethyl chain.

Properties

IUPAC Name

1-[(4-methyl-2-thiophen-2-yl-1,3-thiazol-5-yl)methyl]-3-(2-phenoxyethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O2S2/c1-13-16(25-17(21-13)15-8-5-11-24-15)12-20-18(22)19-9-10-23-14-6-3-2-4-7-14/h2-8,11H,9-10,12H2,1H3,(H2,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBOJBPDAAFGTGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=CS2)CNC(=O)NCCOC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-((4-Methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)-3-(2-phenoxyethyl)urea is a compound of significant interest in medicinal chemistry due to its diverse biological activities. The structural features of this compound suggest potential applications in various therapeutic areas, including anti-cancer, anti-bacterial, and anti-inflammatory treatments. This article reviews the biological activity of this compound based on recent research findings.

Chemical Structure and Properties

The compound has the following chemical formula: C14H16N4OS2C_{14}H_{16}N_{4}OS_{2}. It features a thiazole ring, a thiophenyl group, and a urea moiety, which are known to contribute to its biological properties.

Antimicrobial Activity

Research indicates that derivatives of thiourea and thiazole exhibit significant antimicrobial properties. For instance, compounds containing the thiazole moiety have demonstrated effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for related compounds range from 0.12 μg/mL to 250 μg/mL depending on the structure and substituents .

CompoundMIC (μg/mL)Activity
9a250Moderate
12a100High

Anticancer Activity

The anticancer potential of this compound has been evaluated through various assays. For example, derivatives have shown selective cytotoxicity against multiple cancer cell lines, including lung cancer and leukemia cells. The GI50 values for related compounds were reported as follows:

Cell LineGI50 (μM)
EKVX (Lung)1.7
RPMI-8226 (Leukemia)21.5
OVCAR-4 (Ovarian)25.9

These results suggest that modifications to the thiazole or urea moieties can enhance anticancer activity .

Anti-inflammatory Activity

Several studies have highlighted the anti-inflammatory properties of thiourea derivatives. For example, compounds have been shown to inhibit pro-inflammatory cytokines in vitro, suggesting a mechanism for their therapeutic effects in inflammatory diseases .

The biological activity of this compound is thought to involve multiple mechanisms:

  • Inhibition of Enzymatic Pathways : Compounds may inhibit key enzymes involved in inflammation and cancer cell proliferation.
  • Interaction with Cellular Receptors : The urea group can form hydrogen bonds with target proteins, enhancing binding affinity and specificity.
  • Induction of Apoptosis : Some derivatives have been shown to trigger apoptotic pathways in cancer cells.

Case Studies

  • Anticancer Study : A study evaluated the efficacy of a related thiazole derivative against human melanoma cells (B16-F10). The compound demonstrated an IC50 value of 16.23 μM, indicating significant antiproliferative activity compared to standard chemotherapeutics .
  • Antimicrobial Study : Another study assessed the antimicrobial activity of various thiourea derivatives against Coxsackie A21 virus infection in mice models, showing promising results that warrant further investigation into their potential as antiviral agents .

Comparison with Similar Compounds

Key Findings and Implications

  • Structural Flexibility vs. Stability: The target compound’s thiophene and phenoxyethyl groups may balance lipophilicity and solubility better than chlorophenyl or cyanophenyl analogs .
  • Kinase Inhibition Potential: While lacking direct data, its structural resemblance to dasatinib and urea-thiazole enzyme inhibitors suggests possible kinase or hIDO1/hTDO2 activity .
  • Synthetic Feasibility : Simpler substituents compared to hydrazine or triazole-containing derivatives could streamline synthesis and scale-up .

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